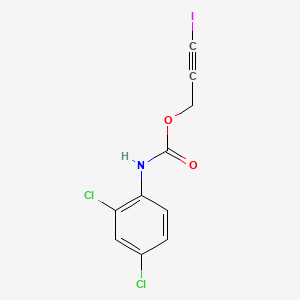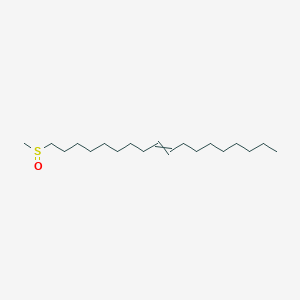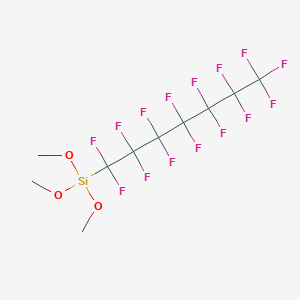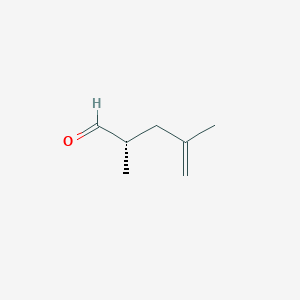![molecular formula C12H12N2O2S2 B14412892 4-Methyl-N-[(pyridin-2-yl)sulfanyl]benzene-1-sulfonamide CAS No. 87905-16-6](/img/structure/B14412892.png)
4-Methyl-N-[(pyridin-2-yl)sulfanyl]benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-N-[(pyridin-2-yl)sulfanyl]benzene-1-sulfonamide is a chemical compound with the molecular formula C12H12N2O2S It is known for its unique structure, which includes a sulfonamide group attached to a benzene ring, a methyl group, and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[(pyridin-2-yl)sulfanyl]benzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-mercaptopyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-N-[(pyridin-2-yl)sulfanyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methyl group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
4-Methyl-N-[(pyridin-2-yl)sulfanyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methyl-N-[(pyridin-2-yl)sulfanyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-N-pyridin-2-yl-benzenesulfonamide
- 4-Methyl-N3-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine
Uniqueness
4-Methyl-N-[(pyridin-2-yl)sulfanyl]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonamide and pyridine rings allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research.
Propriétés
Numéro CAS |
87905-16-6 |
|---|---|
Formule moléculaire |
C12H12N2O2S2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
4-methyl-N-pyridin-2-ylsulfanylbenzenesulfonamide |
InChI |
InChI=1S/C12H12N2O2S2/c1-10-5-7-11(8-6-10)18(15,16)14-17-12-4-2-3-9-13-12/h2-9,14H,1H3 |
Clé InChI |
QSLCIZCFNXLFGK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NSC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-3-propoxytricyclo[2.2.1.0~2,6~]heptane](/img/structure/B14412815.png)




![(2R,3S)-2,3-Dichlorospiro[cyclopropane-1,9'-fluorene]](/img/structure/B14412845.png)



![1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene)](/img/structure/B14412871.png)

![5-([1,1'-Biphenyl]-4-yl)-2-(4-methylphenyl)-1,3-oxazole](/img/structure/B14412881.png)

![1,3,4-Thiadiazol-2-amine, 5,5'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B14412885.png)
